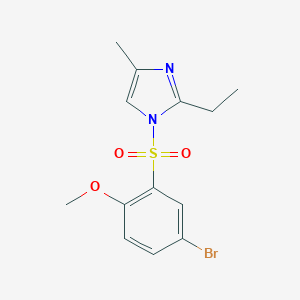
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine, also known as EMD-386088, is a compound that has gained interest in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine is not fully understood. However, it is believed to exert its effects by modulating the activity of the serotonin 5-HT7 receptor. This receptor is involved in the regulation of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are crucial for various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of cognitive processes such as attention and working memory. This compound has also been shown to improve learning and memory in various animal models.
Advantages and Limitations for Lab Experiments
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have a high affinity for the 5-HT7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine. One potential direction is to investigate its therapeutic potential in the treatment of various disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the acetylcholine and GABA systems. Additionally, future studies could investigate the potential of this compound as a cognitive enhancer and its effects on learning and memory.
Synthesis Methods
The synthesis of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine involves the reaction of 1-(2-bromoethyl)-4-methylpiperazine with 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid with a high yield.
Scientific Research Applications
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT7 receptor, which plays a crucial role in various physiological and pathological processes. Studies have suggested that this compound may have therapeutic potential in the treatment of various disorders such as depression, anxiety, schizophrenia, and Alzheimer's disease.
properties
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-6-22-16-11-14(4)15(13(2)3)12-17(16)23(20,21)19-9-7-18(5)8-10-19/h11-13H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNKYNWXSINAHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B345272.png)


![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345276.png)







